N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been synthesized and evaluated for various biological activities. For instance, the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed inhibitory activities against thrombin and antagonistic activities against fibrinogen receptors, although they lost some activities inherent to benzamidine compounds (Ilić et al., 2011).
- Another study synthesized and characterized novel [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle, showing diverse biological properties (Karpina et al., 2019).
Antioxidant and Antimicrobial Applications
- Compounds with structural similarities to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been explored for their antioxidant abilities. For example, derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin showed significant antioxidant ability in various assays, some even higher than ascorbic acid (Shakir et al., 2017).
- Another study focused on the antimicrobial activities of novel 3-Substituted [1,2,4] Triazolo[4,3-b]pyridazines Derivatives, revealing promising antimicrobial properties against various microorganisms (Ruso et al., 2014).
Enzyme Inhibitory Potential
- The enzyme inhibitory potential of compounds structurally similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been investigated. A study on the synthesis of compounds with inhibitory activity against -glucosidase and acetylcholinesterase found that most of the synthesized compounds exhibited substantial activity against yeast -glucosidase (Abbasi et al., 2019).
Antiviral and Anti-inflammatory Applications
- Research has also been conducted on the antiviral and anti-inflammatory potential of related compounds. For instance, some synthesized [1,2,4]triazolo[4,3-b]pyridazine derivatives showed promising activity against hepatitis A virus (Shamroukh et al., 2008).
- Another study synthesized [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines, which exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten et al., 2003).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-30-16-5-3-14(11-18(16)31-2)23-26-25-20-7-8-22(27-28(20)23)34-13-21(29)24-15-4-6-17-19(12-15)33-10-9-32-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIIOJQRRYSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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